molecular formula C9H15NO4 B1277240 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid CAS No. 54621-18-0

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Cat. No. B1277240
CAS RN: 54621-18-0
M. Wt: 201.22 g/mol
InChI Key: HIIFALCQUKTUHB-UHFFFAOYSA-N
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Description

“8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid” is a chemical compound with the molecular formula C9H15NO4 . It’s also known by other names such as “8-[(tert-Butoxycarbonyl)amino]-1,4-dioxaspiro[4.5]decane-8-carboxylic acid” and "8-(Boc-amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid" .


Molecular Structure Analysis

The molecular structure of “8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid” is characterized by a spirocyclic structure, which is a cyclic compound in which two rings share a single atom . The compound also contains an amino group (-NH2) and a carboxylic acid group (-COOH) .


Physical And Chemical Properties Analysis

The compound has a density of 1.3±0.1 g/cm3, a boiling point of 470.2±45.0 °C at 760 mmHg, and a flash point of 238.2±28.7 °C . It has 7 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds . Its polar surface area is 94 Å2 .

Scientific Research Applications

Supramolecular Arrangements

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid and its derivatives are studied for their role in supramolecular arrangements. Research shows that these compounds, due to their unique molecular structures, contribute to the formation of crystal structures in various supramolecular systems (Graus et al., 2010).

Synthetic Intermediate

This compound is identified as a useful bifunctional synthetic intermediate, widely utilized in the synthesis of organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides (Zhang Feng-bao, 2006).

Water-soluble Carcinogenic Azo Dyes and Aromatic Amines Removal

A study demonstrated the effectiveness of a Mannich base derivative of 5,11,17,23-tetrakis-[(1,4-dioxa-8-azaspiro-[4.5]decanyl)methyl]-25,26,27,28-tetrahydroxy calix[4]arene in removing water-soluble carcinogenic azo dyes and aromatic amines. This derivative was synthesized using 1,4-dioxa-8-azaspiro-[4.5]decane and showed significant sorption efficiency for azo dyes (Akceylan et al., 2009).

properties

IUPAC Name

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c10-8(7(11)12)1-3-9(4-2-8)13-5-6-14-9/h1-6,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIIFALCQUKTUHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C(=O)O)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426742
Record name 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

CAS RN

54621-18-0
Record name 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-4-oxocyclohexanecarboxylic acid ethylene ketal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Reactant of Route 2
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Reactant of Route 3
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Reactant of Route 4
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Reactant of Route 5
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid
Reactant of Route 6
8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid

Citations

For This Compound
5
Citations
MA Vela, ML McLaughlin, FR Fronczek - … Crystallographica Section C …, 1989 - scripts.iucr.org
An aminocyclohexanecarboxylic acid Page 1 NL BLACKWELL, FR FRONCZEK AND RD GANDOUR 1091 (1987); as model enzymatic reaction intermediates: Colucci & Gandour (1988…
Number of citations: 2 scripts.iucr.org
J Zhao, J Zhang, B Xu, Z Wang, J Cheng… - Journal of agricultural …, 2012 - ACS Publications
A series of 4-phenyl-acyl-substituted 3-(2,5-dimethylphenyl)-4-hydroxy-1-azaspiro[4.5]dec-3-ene-2,8-dione derivatives were designed and synthesized, and their structures were …
Number of citations: 12 pubs.acs.org
R Millet, JF Goossens, K Bertrand-Caumont… - Letters in Peptide …, 1999 - Springer
Chemical modifications on the NK 1 competitive antagonist L-732,138, with a view to creating a dual NK 1 /NK 2 ligand, led to the tryptophan derivative 1 possessing the protected Gly-…
Number of citations: 16 link.springer.com
M Pettersson - 2015 - gupea.ub.gu.se
Numerous essential cellular processes are regulated by protein-protein interactions (PPIs) and PPIs have therefore been recognised as potential new drug targets. The transcription …
Number of citations: 0 gupea.ub.gu.se
CH Görbitz, KW Törnroos, GM Day - Acta Crystallographica Section …, 2012 - scripts.iucr.org
A complex, disorder-free structure in the space group P1 has been established for l-tryptophan, for which no crystal structure has previously been available. The 16 molecules in the …
Number of citations: 65 scripts.iucr.org

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